Antifungal Potency Against Candida albicans SC5314: MIC Comparison with Fluconazole and Ketoconazole
The compound belongs to a series of phenyl-propionamide-containing triazoles (compounds A1-A17) that exhibit strong antifungal activity against Candida albicans SC5314. Within this series, para-substituted analogs, including the 4-fluorophenyl derivative (A4), display MIC values ranging from 0.125 µg/mL to 0.5 µg/mL, which are comparable to or greater than the activity of fluconazole (FCZ) and ketoconazole (KCZ) [1]. This indicates that the 4-fluorophenyl substitution maintains potent anti-Candida activity.
| Evidence Dimension | In vitro antifungal activity (MIC) against C. albicans SC5314 |
|---|---|
| Target Compound Data | MIC = 0.125-0.5 µg/mL (inferred as a para-substituted phenyl-propionamide analog, compound A4) |
| Comparator Or Baseline | Fluconazole (FCZ) and Ketoconazole (KCZ) |
| Quantified Difference | Comparable to or greater than FCZ and KCZ |
| Conditions | Broth microdilution assay, RPMI 1640 medium |
Why This Matters
This quantitative benchmark against clinical azole standards enables procurement decisions for antifungal screening programs requiring baseline efficacy comparable to established therapeutics.
- [1] Bao J, Hao Y, Ni T, et al. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. J Enzyme Inhib Med Chem. 2023;38(1):2244696. View Source
